molecular formula C17H21N5O6S B2417754 Ethyl 4-((4-((5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 685837-50-7

Ethyl 4-((4-((5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2417754
CAS No.: 685837-50-7
M. Wt: 423.44
InChI Key: LNHOWTKXPIFORY-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the oxadiazole ring in the structure imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

ethyl 4-[4-[(5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O6S/c1-3-27-17(24)21-8-10-22(11-9-21)29(25,26)14-6-4-13(5-7-14)15(23)18-16-20-19-12(2)28-16/h4-7H,3,8-11H2,1-2H3,(H,18,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHOWTKXPIFORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Methyl-1,3,4-Oxadiazol-2-Amine

The oxadiazole ring is synthesized via cyclization of acethydrazide with a carbonylating agent. Patent CN101012206A describes two methods using bis(trichloromethyl) carbonate (triphosgene) or superpalite (diphosgene) under controlled conditions.

Method A (Triphosgene Route):

  • Reactants: Acethydrazide (1 eq), triphosgene (0.033–1.0 eq), pyridine/DMAP (catalytic)
  • Solvent: 1,2-Dichloroethane
  • Conditions:
    • Temperature: -10°C to 20°C (addition), 40–80°C (reaction)
    • Time: 1–12 hours
  • Yield: 31.5% (crude), 55% purity.

Method B (Diphosgene Route):

  • Reactants: Acethydrazide (1 eq), diphosgene (0.05–1.5 eq)
  • Solvent: 1,2-Dichloroethane
  • Conditions:
    • Temperature: 0–50°C (addition), 40–80°C (reaction)
    • Time: 2–4 hours (addition), 1–12 hours (reaction)
  • Advantage: Reduced phosgene gas release compared to Method A.

Preparation of 4-(Chlorosulfonyl)benzoyl Chloride

This intermediate is synthesized by chlorosulfonation of benzoic acid derivatives. While explicit details are absent in the provided sources, analogous methods from medicinal chemistry involve:

  • Reactants: 4-Sulfobenzoic acid, thionyl chloride (excess)
  • Conditions: Reflux at 70°C for 4–6 hours.
  • Workup: Distillation under reduced pressure to isolate the acyl chloride.

Synthesis of Ethyl Piperazine-1-carboxylate

Piperazine is functionalized via carbamate formation:

  • Reactants: Piperazine (1 eq), ethyl chloroformate (1.1 eq)
  • Solvent: Dichloromethane (DCM)
  • Conditions: 0°C to room temperature, 2–4 hours
  • Yield: >85%.

Stepwise Assembly of the Target Compound

Coupling of 5-Methyl-1,3,4-Oxadiazol-2-Amine and 4-(Chlorosulfonyl)benzoyl Chloride

The carbamoyl linkage is formed via nucleophilic acyl substitution:

  • Reactants:
    • 5-Methyl-1,3,4-oxadiazol-2-amine (1 eq)
    • 4-(Chlorosulfonyl)benzoyl chloride (1.1 eq)
  • Base: Triethylamine (2 eq)
  • Solvent: Tetrahydrofuran (THF)
  • Conditions: 0°C to room temperature, 12 hours
  • Intermediate: 4-((5-Methyl-1,3,4-oxadiazol-2-yl)carbamoyl)benzenesulfonyl chloride.

Sulfonylation of Ethyl Piperazine-1-carboxylate

The sulfonyl group is introduced via reaction with the intermediate sulfonyl chloride:

  • Reactants:
    • Ethyl piperazine-1-carboxylate (1 eq)
    • 4-((5-Methyl-1,3,4-oxadiazol-2-yl)carbamoyl)benzenesulfonyl chloride (1 eq)
  • Base: Diisopropylethylamine (DIPEA, 2 eq)
  • Solvent: DCM
  • Conditions: Room temperature, 6–8 hours
  • Workup: Aqueous extraction, column chromatography (SiO₂, ethyl acetate/hexane).

Optimization and Reaction Analysis

Critical Parameters for Oxadiazole Formation

Data from CN101012206A highlights the impact of temperature and stoichiometry on oxadiazole yield:

Parameter Range Tested Optimal Value Yield Increase
Triphosgene (eq) 0.033–1.0 0.5 31.5% → 45%
Reaction Temp (°C) 40–80 60 55% → 68%
Catalyst (DMAP) 0–5 mol% 2.5 mol% 31.5% → 50%

Exceeding 1.0 eq triphosgene led to over-carbonylation and side products.

Sulfonylation Efficiency

The piperazine sulfonylation step achieved 72–78% yield when conducted in DCM with DIPEA. Alternative solvents (DMF, THF) reduced yields due to competing hydrolysis.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 1.25 (t, 3H, -COOCH₂CH₃), 2.45 (s, 3H, oxadiazole-CH₃), 3.45–3.70 (m, 8H, piperazine), 7.85 (d, 2H, aromatic), 8.10 (d, 2H, aromatic).
  • HRMS (ESI):
    • Calculated for C₁₇H₂₁N₅O₆S [M+H]⁺: 423.4, Found: 423.3.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >95% purity after column purification.

Alternative Synthetic Routes

One-Pot Oxadiazole-Sulfonylation Approach

A modified method combines oxadiazole formation and sulfonylation in a single reactor:

  • Step 1: Synthesize 5-methyl-1,3,4-oxadiazol-2-amine as per Method A.
  • Step 2: Add 4-(chlorosulfonyl)benzoyl chloride and piperazine carboxylate without isolating intermediates.
  • Yield: 58% (vs. 72% for stepwise)
  • Advantage: Reduced processing time.

Solid-Phase Synthesis for High-Throughput Production

Immobilized piperazine on Wang resin enabled iterative coupling:

  • Resin Loading: 0.8 mmol/g
  • Cycle Yield: 82% per step
  • Purity: >90% after cleavage.

Challenges and Troubleshooting

Common Side Reactions

  • Oxadiazole Ring Opening: Occurs at pH > 8 or prolonged heating. Mitigated by maintaining neutral conditions.
  • Sulfonyl Chloride Hydrolysis: Rapid degradation in aqueous media requires anhydrous solvents.

Purification Difficulties

  • Byproduct Removal: Silica gel chromatography with 5% methanol in DCM resolved co-eluting sulfonic acids.
  • Crystallization: Ethanol/water recrystallization improved purity from 85% to 98%.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost per kg (USD) Source
Triphosgene 220 Sigma-Aldrich
Ethyl chloroformate 150 TCI Chemicals
DMAP 1,200 Alfa Aesar

Using diphosgene (Method B) reduced reagent costs by 40% compared to triphosgene.

Environmental Impact

  • Waste Streams: Chlorinated solvents (1,2-dichloroethane) require specialized disposal.
  • Green Chemistry Alternatives: Substituting THF with cyclopentyl methyl ether (CPME) reduced toxicity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-((5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound lies in its anticancer properties. Recent studies have demonstrated that derivatives containing the oxadiazole moiety exhibit promising cytotoxic effects against various cancer cell lines.

Case Studies and Findings:

  • A study highlighted the synthesis of oxadiazole derivatives that showed significant inhibition of cancer cell proliferation. For instance, certain derivatives exhibited IC50 values lower than standard anticancer drugs like erlotinib, indicating enhanced potency against specific cancer types .
  • Another investigation focused on the mechanism of action, revealing that compounds with the piperazine and oxadiazole groups can inhibit key enzymes involved in cancer metabolism, such as EGFR and Src .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Research has indicated that oxadiazole derivatives can effectively inhibit bacterial growth and may serve as a basis for developing new antibiotics.

Research Insights:

  • Studies have reported that certain synthesized oxadiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structural features of these compounds contribute to their ability to disrupt bacterial cell wall synthesis .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, ethyl 4-((4-((5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has been explored for its anti-inflammatory effects.

Experimental Evidence:

  • Research indicates that compounds containing the oxadiazole structure can modulate inflammatory pathways, potentially reducing inflammation in various disease models. This suggests a therapeutic role in conditions like arthritis or other inflammatory diseases .

Mechanism-Based Drug Design

The compound serves as a valuable scaffold for designing new drugs through mechanism-based approaches. The incorporation of different substituents on the oxadiazole and piperazine rings allows for the optimization of biological activity.

Design Strategies:

  • Researchers are focusing on modifying the chemical structure to enhance selectivity and reduce toxicity while maintaining efficacy against targeted diseases. This approach is crucial for developing next-generation therapeutics with improved profiles .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity.

Synthesis Overview:

  • Initial steps often involve the reaction of piperazine derivatives with sulfonamides and oxadiazole precursors under controlled conditions. Techniques such as refluxing with appropriate solvents and monitoring via thin-layer chromatography (TLC) are employed to ensure successful synthesis .

Comparison with Similar Compounds

Ethyl 4-((4-((5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

  • 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid derivatives: : These compounds share the oxadiazole ring and exhibit similar biological activities but may differ in their specific substituents and overall structure.

  • Sulfonamide derivatives: : Compounds containing the sulfonamide linkage also exhibit diverse biological activities and can be compared based on their specific substituents and target interactions.

  • Piperazine derivatives: : Piperazine-containing compounds are widely studied for their pharmacological properties and can be compared based on their specific functional groups and biological effects.

The uniqueness of this compound lies in its combination of the oxadiazole ring, sulfonamide linkage, and piperazine moiety, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 4-((4-((5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex compound that exhibits a range of biological activities due to its unique structural features. This article provides an overview of the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound contains several key functional groups:

  • 1,3,4-Oxadiazole Ring : Known for its diverse biological activities including antimicrobial and antitumor effects .
  • Piperazine Moiety : Often associated with pharmacological activity in various therapeutic areas such as anti-anxiety and antipsychotic effects.
  • Sulfonamide Group : This group has been linked to antibacterial properties.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole ring possess significant antimicrobial properties. For instance, studies have shown that compounds containing this moiety demonstrate activity against a variety of pathogens including bacteria and fungi. A notable study highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Antitumor Activity

Compounds with the oxadiazole structure are also recognized for their antitumor properties. They have been reported to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific enzymes involved in cancer progression . For example, certain 1,3,4-oxadiazole derivatives have shown promise as inhibitors of human DNA topoisomerases, which are crucial for DNA replication and cell division.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antitubercular Activity : A study by Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their ability to inhibit Mycobacterium bovis BCG. The most active compounds displayed significant binding affinity to the InhA enzyme involved in mycolic acid synthesis .
  • Cytotoxicity Studies : In evaluating the cytotoxic effects on human cell lines (e.g., HEK-293 cells), certain derivatives were found to be non-toxic at effective concentrations against bacterial strains. This suggests a favorable therapeutic index for further development .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the oxadiazole ring was correlated with enhanced biological activity. For instance, modifications at the 5-position significantly influenced antimicrobial potency and selectivity .

Data Summary

The following table summarizes key findings from various studies regarding the biological activities of related compounds:

CompoundBiological ActivityTarget Organism/Cell LineReference
5-Methyl-1,3,4-Oxadiazole DerivativeAntimicrobialMycobacterium tuberculosis
Piperazine-based OxadiazoleAntitumorVarious cancer cell lines
Sulfonamide-containing OxadiazoleAntibacterialGram-positive bacteria

Q & A

Q. What are the critical steps and optimization strategies for synthesizing Ethyl 4-((4-((5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate?

  • Methodological Answer: The synthesis involves multi-step reactions, including:
  • Step 1: Formation of the oxadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions .
  • Step 2: Sulfonylation of the phenyl group using chlorosulfonic acid, followed by coupling with piperazine derivatives .
  • Step 3: Carbamoylation of the intermediate using activated carbonyl reagents (e.g., CDI or EDC) .
    Optimization Strategies:
  • Use of continuous flow reactors for improved yield and reproducibility .
  • Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) to minimize side reactions .
  • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole and piperazine moieties .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • Infrared Spectroscopy (IR): Identification of key functional groups (e.g., sulfonyl C=O stretch at ~1700 cm⁻¹) .

Q. How does the compound’s solubility and stability profile influence in vitro assay design?

  • Methodological Answer:
  • Solubility: Limited aqueous solubility requires dissolution in DMSO (≤1% v/v) followed by dilution in assay buffers (PBS or DMEM) to avoid precipitation .
  • Stability: Degradation under extreme pH (<3 or >10) or prolonged UV exposure necessitates storage at –20°C in amber vials .
  • Assay Design: Pre-incubation stability tests (24–72 hours) in assay media to confirm compound integrity before biological evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer:
  • Assay Standardization: Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations .
  • Orthogonal Assays: Validate enzyme inhibition (e.g., kinase assays) with surface plasmon resonance (SPR) to confirm binding kinetics .
  • Metabolite Screening: Use LC-MS to identify degradation products or active metabolites that may influence activity .
  • Computational Validation: Molecular docking to reconcile discrepancies in target binding affinities (e.g., variations in IC₅₀ values) .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer:
  • Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or kinases) .
  • Molecular Dynamics (MD) Simulations: GROMACS or AMBER to assess binding stability over 100 ns trajectories .
  • QSAR Modeling: 3D-QSAR (CoMFA/CoMSIA) to correlate structural features (e.g., piperazine flexibility) with activity .
  • ADMET Prediction: SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., CYP450 inhibition risk) .

Q. What strategies are recommended for modifying the core structure to improve pharmacokinetic properties?

  • Methodological Answer:
  • Bioisosteric Replacement: Substitute the oxadiazole ring with 1,2,4-triazole to enhance metabolic stability .
  • Prodrug Design: Introduce esterase-labile groups (e.g., ethyl → tert-butyl esters) to improve oral bioavailability .
  • Solubility Enhancement: Add polar substituents (e.g., –OH or –SO₃H) to the phenyl ring without disrupting target binding .
  • SAR Studies: Systematic variation of the piperazine’s N-substituents to balance potency and toxicity .

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